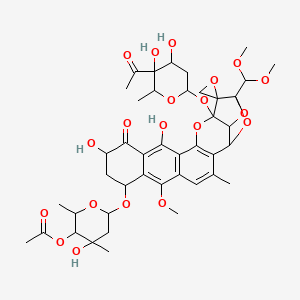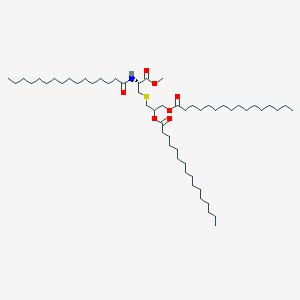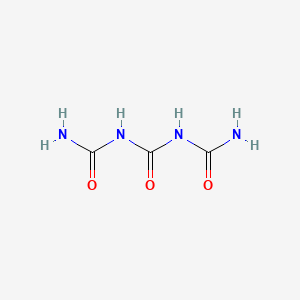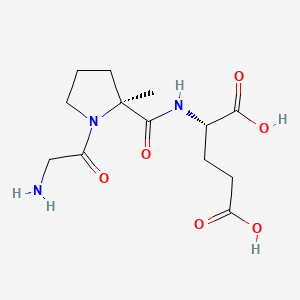![molecular formula C10H12N2O3 B1681651 N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide CAS No. 83440-03-3](/img/structure/B1681651.png)
N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide
Descripción general
Descripción
“N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide” is a chemical compound . Unfortunately, there isn’t much detailed information available about this compound.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . Unfortunately, specific information on the molecular structure of “N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide” is not available.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and molecular weight . Unfortunately, specific information on the physical and chemical properties of “N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide” is not available.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
A study by Liu, Lin, and Sartorelli (1992) investigated the synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. The research highlighted the conversion of nitro aldehydes to amino and hydroxyamino derivatives, which showed promising antitumor activities against L1210 leukemia in mice. The most active compounds synthesized were 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone, indicating their potential as antineoplastic agents Liu, M., Lin, T., & Sartorelli, A. (1992). Journal of medicinal chemistry.
Synthesis and Biological Activity
Further expanding on the work of Liu et al., another study by the same group in 1996 explored the synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. These compounds were evaluated for their inhibition of CDP reductase activity, cytotoxicity in vitro, and antineoplastic activity in vivo against L1210 leukemia. The research found that certain derivatives were potent inhibitors of ribonucleotide reductase activity, showcasing significant potential for therapeutic applications Liu, M., Lin, T., Cory, J. G., Cory, A. H., & Sartorelli, A. (1996). Journal of medicinal chemistry.
Novel Synthesis Approaches
Detert, Bachon, and Schollmeyer (2018) presented a novel synthesis of N,1-Bis(4-ethoxyphenyl)-2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxamide, showcasing a method for preparing highly functionalized pyridine derivatives. The study emphasized the structural properties and potential applications of these derivatives in various fields, including medicinal chemistry and material science Detert, H., Bachon, P., & Schollmeyer, D. (2018). IUCrData.
QSAR Modelling Study
A QSAR modelling study by Abdullahi, Adeniji, Arthur, and Musa (2020) on N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide (IPA) compounds predicted their biological activities against Mycobacterium tuberculosis. This research could assist in the design and development of more potent drug candidates, highlighting the significance of computational methods in accelerating the discovery of new therapeutics Abdullahi, M., Adeniji, S., Arthur, D., & Musa, S. (2020). Bulletin of the National Research Centre.
Safety And Hazards
Propiedades
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-8(13)15-6-5-12-10(14)9-3-2-4-11-7-9/h2-4,7H,5-6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQICNNKLTFYSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCNC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232353 | |
| Record name | SG 209 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide | |
CAS RN |
83440-03-3 | |
| Record name | SG 209 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083440033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SG 209 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![Benzoic acid, 2-hydroxy-, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B1681590.png)